Adomeglivant, (+/-)-

Cat. No.:

B605190

CAS No.:

872260-47-4

M. Wt:

555.64

InChI Key:

FASLTMSUPQDLIB-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

(+/-)- Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. Blockade of glucagon signalling in patients with type 2 diabetes is well tolerated and results in substantial reduction of fasting and postprandial glucose with minimal hypoglycaemia, but with reversible increases in aminotransferases. Inhibition of glucagon signalling by LY2409021 is a promising potential treatment for patients with type 2 diabetes and should be evaluated in longer clinical trials to better evaluate benefits and risks.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

CAS No. |

872260-47-4 |

|---|---|

Molecular Formula |

C32H36F3NO4 |

Molecular Weight |

555.64 |

IUPAC Name |

3-[[4-[1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38) |

InChI Key |

FASLTMSUPQDLIB-UHFFFAOYSA-N |

SMILES |

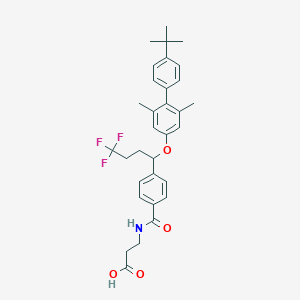

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+/-)- Adomeglivant ; Adomeglivant, (+/-)- |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (+/-)-Adomeglivant Mechanism of Action at the Glucagon Receptor

[1]

Executive Summary

Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable antagonist of the glucagon receptor (GCGR).[1] Unlike peptide antagonists that compete for the extracellular orthosteric binding site, Adomeglivant functions primarily as a Negative Allosteric Modulator (NAM) or allosteric antagonist. It binds to the transmembrane (TM) domain of the Class B G-protein-coupled receptor (GPCR), locking the receptor in an inactive conformation.

This guide details the molecular mechanism by which Adomeglivant disrupts the glucagon-mediated signaling cascade, provides validated protocols for assessing its efficacy, and contextualizes its pharmacological profile for drug development professionals.

Chemical Context: The notation "(+/-)-Adomeglivant" implies a racemic mixture. However, in clinical and advanced pharmacological contexts, Adomeglivant refers to the specific active enantiomer (eutomer), LY2409021. This guide focuses on the mechanism of the active constituent, which drives the pharmacological effect.

Molecular Pharmacology & Mechanism of Action

The Target: Glucagon Receptor (GCGR)

The GCGR is a Class B1 GPCR predominantly expressed in the liver.[2][3] Its activation triggers hepatic glucose production (HGP) via glycogenolysis and gluconeogenesis.[4]

-

Orthosteric Ligand: Glucagon (29-amino acid peptide).[3]

-

Binding Mode: Glucagon binds via a "two-domain" mechanism: the C-terminus of glucagon binds the large Extracellular Domain (ECD) of the receptor, positioning the N-terminus to penetrate the Transmembrane (TM) bundle, triggering activation.

Adomeglivant Binding Mechanism

Adomeglivant does not compete directly with the bulk of the glucagon peptide in the ECD. Instead, it targets an allosteric pocket within the 7-transmembrane helical bundle .

-

Site of Interaction: Structural modeling and competition assays suggest Adomeglivant binds to an extra-helical or intra-helical site (overlapping with the binding site of MK-0893), likely situated between TM6 and TM7, extending into the lipid bilayer.

-

Conformational Locking: GPCR activation requires the outward movement of the intracellular end of Helix 6 (TM6) to accommodate the G

s protein. Adomeglivant acts as a molecular wedge, stabilizing the receptor in an inactive conformation and physically restricting the TM6 movement required for G-protein coupling. -

Result: Even if glucagon binds to the ECD, the signal cannot be transduced across the membrane.

Signaling Cascade Inhibition

The primary signaling pathway blocked by Adomeglivant is the Gs-cAMP-PKA axis .

-

Normal State: Glucagon

GCGR -

Inhibited State: Adomeglivant prevents G

s recruitment. cAMP levels remain at basal limits; PKA is not activated; gluconeogenic gene expression is suppressed.

Pathway Visualization

Caption: Adomeglivant binds allosterically to the GCGR transmembrane domain, preventing the structural rearrangement necessary to couple with and activate the Gs protein, thereby halting downstream glucose production.

Quantitative Data Summary

The following data summarizes the potency and selectivity profile of Adomeglivant (LY2409021) based on human recombinant receptor assays.

| Parameter | Assay Type | Value / Range | Notes |

| hGCGR Binding ( | Radioligand Competition ( | 13 - 50 nM | Competitive behavior observed due to allosteric modulation affecting orthosteric affinity. |

| hGCGR Functional ( | cAMP Accumulation | 3 - 15 nM | Highly potent inhibition of glucagon-stimulated cAMP. |

| Selectivity (GLP-1R) | cAMP Accumulation | > 10,000 nM | >1000-fold selective against GLP-1 receptor. |

| Selectivity (GIP-R) | cAMP Accumulation | > 10,000 nM | No significant cross-reactivity at therapeutic doses. |

| Shift in Glucagon | Schild Analysis | Rightward Shift | Indicates insurmountable antagonism or reduction in maximal efficacy (depression of |

Experimental Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol A: Functional cAMP Accumulation Assay

Objective: Quantify the ability of Adomeglivant to block glucagon-induced Gs signaling.

Reagents:

-

HEK293 cells stably expressing human GCGR.

-

Assay Buffer: HBSS + 25 mM HEPES + 0.1% BSA + 0.5 mM IBMX.

-

Why IBMX? IBMX is a phosphodiesterase inhibitor. It prevents the degradation of cAMP, ensuring that the measured signal represents total production, increasing assay sensitivity.

-

-

Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio) or cAMP-Glo (Promega).

Workflow:

-

Cell Seeding: Plate HEK293-GCGR cells (2,000 cells/well) in 384-well low-volume plates.

-

Antagonist Pre-incubation: Add Adomeglivant (serial dilution:

M to-

Causality: Pre-incubation allows the allosteric modulator to occupy the TM site and "lock" the receptor before the agonist is introduced.

-

-

Agonist Challenge: Add Glucagon at

concentration (typically ~1 nM). Incubate for 30 minutes at 37°C. -

Lysis & Detection: Add lysis buffer containing HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Read: Measure fluorescence ratios (665 nm / 620 nm).

-

Analysis: Plot % Inhibition vs. Log[Adomeglivant]. Calculate

.

Protocol B: Radioligand Competition Binding

Objective: Determine if Adomeglivant displaces glucagon (indicates allosteric modulation affecting affinity).

Workflow:

-

Membrane Prep: Harvest CHO-GCGR membranes. Homogenize in binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2).

-

Competition: Incubate membranes (5 µ g/well ) with:

- I-Glucagon (fixed concentration, e.g., 0.1 nM).

-

Adomeglivant (varying concentrations).[2]

-

WGA-SPA beads (if using Scintillation Proximity Assay).

-

Equilibrium: Incubate for 4 hours at Room Temperature.

-

Note: Class B GPCRs often have slow off-rates; sufficient time is needed to reach equilibrium.

-

-

Measurement: Count CPM (Counts Per Minute).

-

Validation: Non-specific binding (NSB) is defined by excess unlabeled glucagon (1 µM).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the cAMP functional inhibition assay, highlighting the critical pre-incubation step for allosteric antagonists.

Clinical Translation & Safety Considerations

While Adomeglivant demonstrates robust efficacy in lowering HbA1c and Fasting Plasma Glucose (FPG) in Type 2 Diabetes (T2D) patients, the mechanism of action induces specific class-wide side effects that researchers must monitor.

-

Hepatic Enzyme Elevation: Blocking GCGR signaling disrupts the liver's amino acid metabolism. This leads to an accumulation of amino acids and a compensatory increase in aminotransferases (ALT/AST).

-

Hepatic Steatosis: Glucagon signaling normally promotes lipid oxidation. Antagonism can lead to increased liver fat content (LFC).[5]

-

Alpha-Cell Hyperplasia: Disruption of the liver-alpha cell axis removes the negative feedback loop, causing hyperglucagonemia and alpha-cell proliferation.

Development Note: Future iterations of GCGR antagonists often aim for partial antagonism or liver-selective distribution to mitigate these safety signals.

References

-

Kazda, C. M., et al. (2016).[6][7] "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies." Diabetes Care. [7]

-

Kelly, R. P., et al. (2015).[7] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[8] Diabetes, Obesity and Metabolism.[5][9]

-

Jazayeri, A., et al. (2016).[9] "Extra-helical binding site of a glucagon receptor antagonist."[10] Nature.

-

Gu, W., et al. (2022). "Glucagon receptor antagonists for type 2 diabetes." Journal of Diabetes.

-

Challis, B. G., et al. (2017).[5] "Genetic Variation in the Glucagon Receptor: Implications for Drug Development." EBioMedicine.

Sources

- 1. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Extra-helical binding site of a glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Response to Comment on Kazda et al. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care 2016;39:1241-1249 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The glucagon receptor antagonist LY2409021 has no effect on postprandial glucose in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory mechanism of an allosteric antibody targeting the glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Adomeglivant (LY2409021): Structural, Physicochemical, and Pharmacological Profile

Executive Summary

Adomeglivant (development code LY2409021 ) is a potent, highly selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR) .[1][2] Originally developed by Eli Lilly and Company for the treatment of Type 2 Diabetes Mellitus (T2DM), the compound represents a significant class of metabolic modulators designed to blunt the dysregulated hepatic glucose production (HGP) characteristic of diabetic pathology.

Unlike GLP-1 receptor agonists that stimulate insulin secretion, Adomeglivant targets the "alpha-cell" axis of glucose homeostasis. By competitively blocking the binding of glucagon to its receptor on hepatocytes, it reduces glycogenolysis and gluconeogenesis. While the molecule demonstrated significant efficacy in lowering HbA1c and fasting plasma glucose in Phase 2 clinical trials, its development highlighted class-wide challenges associated with GCGR antagonism, specifically reversible elevations in hepatic aminotransferases and hepatic fat content.

This guide provides a comprehensive technical analysis of Adomeglivant, covering its chemical structure, synthesis logic, pharmacodynamics, and experimental protocols for validation.

Chemical Identity & Structural Analysis[1][2]

Adomeglivant belongs to a class of biaryl ether benzamides . Its structure is characterized by a central biaryl ether core decorated with a lipophilic trifluorobutyl moiety and a polar propanoic acid tail, balancing potency with oral bioavailability.

Nomenclature and Identification[3]

| Property | Detail |

| INN | Adomeglivant |

| Development Code | LY2409021 |

| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |

| CAS Number | 1488363-78-5 (S-isomer) |

| Molecular Formula | C₃₂H₃₆F₃NO₄ |

| Molecular Weight | 555.63 g/mol |

| Chirality | Single enantiomer (S-configuration) |

Physicochemical Properties

| Parameter | Value | Implications for Development |

| Solubility | DMSO: ≥100 mg/mLEthanol: ≥100 mg/mLWater: Insoluble | Requires formulation with co-solvents or amorphous solid dispersions for in vivo bioavailability. |

| Lipophilicity (cLogP) | ~5.5 (Predicted) | High lipophilicity drives hepatic distribution but necessitates the carboxylic acid tail for solubility and reduced non-specific binding. |

| pKa | ~4.5 (Carboxylic acid) | Ionized at physiological pH (7.4), aiding in preventing blood-brain barrier penetration and enhancing plasma solubility. |

| H-Bond Donors/Acceptors | 2 / 5 | Fits within Lipinski's Rule of 5 (borderline MW), suggesting good oral absorption potential. |

Mechanism of Action & Pharmacology[5][6]

The Glucagon Axis

In T2DM, plasma glucagon levels are inappropriately elevated (hyperglucagonemia), driving the liver to overproduce glucose even in the fed state. Adomeglivant functions as a competitive antagonist at the GCGR, a Class B G-protein coupled receptor (GPCR).

Signaling Pathway Blockade

Under normal conditions, Glucagon binding to GCGR triggers the Gαs protein, activating Adenylyl Cyclase (AC), which increases cAMP. This activates Protein Kinase A (PKA), leading to the phosphorylation of enzymes that promote glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose).

Adomeglivant Intervention:

-

Binding: Adomeglivant binds to the transmembrane domain of the GCGR.

-

Blockade: It sterically prevents glucagon from activating the receptor.

-

Result: Downregulation of cAMP production

Reduced PKA activity

Pathway Visualization (Graphviz)

Figure 1: Mechanism of Action. Adomeglivant antagonizes the GCGR, disrupting the downstream cAMP/PKA cascade that drives hepatic glucose production.

Pharmacodynamics & Clinical Profile[4][7]

In Vitro Potency

-

Binding Affinity (

): 6.66 nM (Human GCGR). -

Selectivity: >200-fold selective against GLP-1R and GIP-R.

-

Functional Assay: Inhibits glucagon-induced cAMP accumulation in HEK293 cells expressing human GCGR with an

of ~1.8 µM [1][2].

Clinical Efficacy (Phase 2 Data)

In a 12-week Phase 2b study involving patients with T2DM:

-

HbA1c Reduction: Dose-dependent reduction of -0.66% to -0.83% (vs. placebo).

-

Fasting Glucose: Significant reduction in fasting plasma glucose (FPG).[3][4]

-

Safety Signal: The drug was associated with dose-dependent, reversible increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) , as well as an increase in hepatic fat fraction. This "uncoupling" effect—where glucose lowers but liver stress markers rise—is a known class effect of GCGR antagonists [3][4].

Synthesis Logic & Retrosynthetic Analysis

While the exact industrial process is proprietary, the structure of LY2409021 suggests a convergent synthesis involving three key fragments.

Retrosynthetic Disconnection

-

Amide Bond Formation: The final step likely involves coupling the propanoic acid tail (via beta-alanine derivative) to the benzoic acid core .

-

Ether Linkage: The central chiral ether is formed between a 4-hydroxy-benzamide precursor and a trifluorobutyl-substituted alcohol or halide.

-

Biaryl Construction: The bulky 4-tert-butyl-2,6-dimethylphenyl moiety is likely constructed via Suzuki-Miyaura coupling.

Proposed Synthetic Workflow (Graphviz)

Figure 2: Retrosynthetic logic for Adomeglivant construction.

Experimental Protocols

In Vitro cAMP Functional Assay

Purpose: To validate the antagonistic potency of LY2409021 against glucagon-stimulated cAMP production.

Materials:

-

HEK293 cells stably expressing human GCGR.

-

cAMP detection kit (e.g., HTRF or Lance Ultra).

-

Agonist: Human Glucagon (1 nM constant).

-

Test Compound: LY2409021 (serial dilutions in DMSO).

Protocol:

-

Cell Seeding: Plate HEK293-GCGR cells at 5,000 cells/well in a 384-well white plate.

-

Compound Addition: Add LY2409021 (10-point dose-response, 0.1 nM to 10 µM) to cells. Incubate for 15 minutes at 37°C.

-

Stimulation: Add Human Glucagon at

concentration (typically ~1 nM). Incubate for 30 minutes. -

Detection: Add cAMP detection reagents (Eu-cryptate antibody + d2-labeled cAMP) per manufacturer instructions.

-

Analysis: Read FRET signal on a plate reader (e.g., EnVision). Calculate

using a 4-parameter logistic fit.

Solubility & Formulation for In Vivo Studies

Purpose: To prepare a vehicle suitable for oral gavage in rodent studies (PK/PD).

Vehicle: 1% Hydroxyethylcellulose (HEC) / 0.25% Tween 80 / 0.05% Antifoam in water.

Preparation:

-

Weigh the required amount of LY2409021 powder.

-

Micronize the powder using a mortar and pestle if particle size is large.

-

Slowly add the vehicle while vortexing to create a uniform suspension.

-

Note: LY2409021 is practically insoluble in water; do not attempt to create a clear solution for oral dosing. A homogeneous suspension is standard.

References

-

Kazda, C. M., et al. (2016). "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies." Diabetes Care, 39(7), 1241–1249. Link

-

Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[3] Diabetes, Obesity and Metabolism, 17(4), 414-422. Link

-

Guzman, C. B., et al. (2017). "Treatment with LY2409021, a Glucagon Receptor Antagonist, Increases Liver Fat in Patients with Type 2 Diabetes."[5][6][7] Diabetes, Obesity and Metabolism, 19(11), 1521-1528.[7] Link

-

MedKoo Biosciences. "Adomeglivant (LY2409021) Product Data Sheet." Link

-

Cayman Chemical. "Adomeglivant Product Information." Link

Sources

- 1. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

difference between (+/-)-Adomeglivant and enantiopure LY2409021

This guide provides a technical analysis comparing the racemic mixture (+/-)-Adomeglivant with the clinical-grade enantiopure LY2409021 .

Executive Summary

LY2409021 (Adomeglivant) is a potent, selective, orally bioavailable antagonist of the glucagon receptor (GCGR), developed primarily for the treatment of Type 2 Diabetes Mellitus (T2DM).

The core distinction lies in chirality :

-

Enantiopure LY2409021: The (S)-enantiomer . This is the biologically active "eutomer" used in clinical trials. It exhibits high affinity (

nM) and selectivity for the GCGR. -

(+/-)-Adomeglivant: The racemic mixture (containing equal parts R and S enantiomers). Often used as a cost-effective research reagent, its effective potency is reduced (typically by 50%) due to the dilution of the active S-form by the inactive (or less active) R-distomer.

Critical Implication: In drug development, using the racemate introduces metabolic noise and potential off-target toxicity. The enantiopure S-form is required to meet regulatory standards for efficacy and safety, minimizing the xenobiotic load on the liver—a critical factor given the mechanism-based hepatic lipid accumulation associated with GCGR antagonists.

Molecular Architecture & Chirality

The pharmacological activity of LY2409021 hinges on the stereochemistry of the ether linkage connecting the biphenyl moiety to the trifluorobutyl chain.

| Feature | Enantiopure LY2409021 | (+/-)-Adomeglivant |

| Stereochemistry | (S)-Configuration only | (R)- and (S)- mixture (1:1) |

| CAS Number | 1488363-78-5 | Varies (often unspecified in bulk reagents) |

| Chemical Name | N-[4-[(1S)-1-[[4′-(1,1-dimethylethyl)-2,6-dimethyl[1,1′-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine | N-[4-[1-[[4′-(1,1-dimethylethyl)-2,6-dimethyl[1,1′-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine |

| Receptor Affinity ( | ~6.7 nM (High Potency) | ~13–15 nM (Apparent lower potency) |

| Primary Utility | Clinical Candidate, Late-stage Pharmacology | High-Throughput Screening (HTS), Assay Validation |

Structural Logic

The (S)-configuration orients the bulky trifluorobutyl group into a specific hydrophobic pocket within the transmembrane domain of the GCGR, inducing a conformational change that locks the receptor in an inactive state. The (R)-enantiomer sterically clashes with this pocket, failing to stabilize the inactive conformation effectively.

Synthesis & Manufacturing: The Divergence

The production of the enantiopure compound requires sophisticated asymmetric catalysis, whereas the racemate can be synthesized via standard etherification.

Pathway A: Racemic Synthesis (Research Grade)

-

Nucleophilic Substitution: Reaction of a biphenyl phenol derivative with a racemic trifluorobutyl halide (or tosylate).

-

Result: A 50:50 mixture of R and S isomers.

-

Pros/Cons: High yield, low cost, but low specific activity.

Pathway B: Enantioselective Synthesis (Clinical Grade)

The state-of-the-art synthesis for LY2409021 utilizes a Copper-Catalyzed Ring-Opening of Cyclopropanols . This method introduces the trifluoromethyl group and establishes the chiral center with high enantiomeric excess (ee).

Key Reaction Mechanism (Li et al. Protocol)

The synthesis leverages a chiral catalyst to direct the electrophilic attack of a trifluoromethylating agent (Togni reagent) onto a cyclopropanol precursor.

Figure 1: Enantioselective synthesis pathway via copper-catalyzed ring opening, ensuring the formation of the (S)-isomer.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of the Core Intermediate

Objective: Synthesize the chiral

Reagents:

-

Cyclopropanol precursor (1.0 equiv)

-

Togni Reagent II (1.2 equiv)

-

Catalyst: Cu(MeCN)

BF -

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Atmosphere: Argon or Nitrogen

Methodology:

-

Catalyst Activation: In a flame-dried Schlenk tube, dissolve Cu(MeCN)

BF -

Addition: Add the cyclopropanol precursor and the Togni Reagent II.

-

Reaction: Stir the mixture at 0°C to Room Temperature (RT) for 4–12 hours. Monitor consumption of cyclopropanol via TLC or LC-MS.

-

Mechanistic Note: The copper catalyst facilitates the single-electron transfer (SET) opening of the cyclopropane ring, allowing the CF

radical to attack the

-

-

Quench & Purification: Quench with saturated NaHCO

. Extract with ethyl acetate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). -

Validation: Assess enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Target ee > 95%.

Protocol 2: Functional GCGR Binding Assay (cAMP)

Objective: Quantify the antagonistic potency (

System: HEK293 cells stably expressing human GCGR.

Methodology:

-

Cell Seeding: Plate HEK293-GCGR cells in 384-well plates (5,000 cells/well) in low-serum medium. Incubate overnight.

-

Compound Preparation:

-

Prepare serial dilutions (10-point curve) of Enantiopure LY2409021 and (+/-)-Adomeglivant in DMSO.

-

Control: Pure DMSO (Vehicle) and Glucagon (Agonist).

-

-

Incubation:

-

Pre-incubate cells with the antagonist dilutions for 30 minutes at 37°C.

-

Add Glucagon at

concentration (typically 1–5 nM) to stimulate cAMP production. Incubate for 45 minutes.

-

-

Detection: Lyse cells and detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP Dynamic 2).

-

Data Analysis:

-

Plot FRET signal vs. log[Antagonist].

-

Fit data to a 4-parameter logistic equation.

-

Expected Result: The

of the enantiopure form should be approximately 2-fold lower (more potent) than the racemate.

-

Pharmacological Mechanism & Signaling

LY2409021 functions as an allosteric antagonist .[1] It binds to the transmembrane domain (7TM) of the receptor, preventing the conformational shift required for G-protein coupling.

Figure 2: Mechanism of Action. LY2409021 allosterically inhibits GCGR, preventing the Gs-cAMP cascade that leads to hyperglycemia.

References

-

Li, Y., Ye, Z., Bellman, T. M., et al. (2015). "Efficient Synthesis of β-CF3/SCF3-Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling of Cyclopropanols." Organic Letters, 17(9), 2186–2189. Link

-

Kelly, R. P., et al. (2015). "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[2] Diabetes, Obesity and Metabolism, 17(4), 414–422. Link

-

Kazda, C. M., et al. (2016). "Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes." Diabetes, Obesity and Metabolism, 18(1), 25–33. Link

-

Guo, Q., et al. (2016). "Structure-activity relationships of a series of potent and selective glucagon receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 26(3), 881-886. Link

Sources

Adomeglivant (LY2409021): A Precision Tool for Dissecting Hepatic Glucose Production

The following technical guide details the role of Adomeglivant (LY2409021) in hepatic glucose production (HGP) research. It is structured to serve as a rigorous handbook for experimental design, execution, and data interpretation.[1]

Technical Monograph & Experimental Guide [1]

Executive Summary

Adomeglivant (LY2409021) is a potent, highly selective, non-peptide antagonist of the glucagon receptor (GCGR).[1][2] While its clinical development for Type 2 Diabetes (T2D) was halted due to safety signals (specifically hepatic aminotransferase elevations), it remains a critical pharmacological probe in metabolic research.[1]

In the context of Hepatic Glucose Production (HGP), Adomeglivant serves as a "molecular scalpel," allowing researchers to isolate and ablate the glucagon-dependent component of gluconeogenesis and glycogenolysis without the confounding variables of surgical pancreatectomy or genetic knockout models.[1] This guide delineates the mechanistic grounding, experimental protocols, and data validation frameworks necessary to utilize Adomeglivant effectively.

Mechanistic Architecture

To design robust experiments, one must understand the precise signaling node Adomeglivant targets.[1]

The Glucagon-HGP Axis

Under fasting conditions, pancreatic

Adomeglivant Intervention

Adomeglivant acts as an allosteric antagonist (Ki

Visualization: The Signaling Blockade

The following diagram illustrates the signal transduction pathway and the precise inhibition point of Adomeglivant.[1]

Figure 1: Adomeglivant selectively antagonizes the GCGR, severing the link between extracellular glucagon and intracellular gluconeogenic gene transcription.[1][2][3][4]

Experimental Protocols

Scientific integrity requires self-validating protocols.[1] The following workflows are designed to quantify Adomeglivant's efficacy in reducing HGP.

Protocol A: In Vitro Primary Hepatocyte Glucose Output Assay

Objective: Quantify the reduction in glucagon-stimulated glucose production in a closed system.[1]

Reagents:

-

Primary Mouse/Rat Hepatocytes (freshly isolated preferred).[1]

-

Glucose-Free DMEM (phenol red-free).[1]

-

Adomeglivant (Stock: 10 mM in DMSO).[1]

-

Glucagon (Stock: 100 µM in acidic saline).[1]

-

Lactate/Pyruvate (10:1 ratio) as gluconeogenic substrates.[1]

Workflow Steps:

-

Seeding: Plate hepatocytes at

cells/well in collagen-coated 6-well plates. Allow attachment (4–6 hours). -

Starvation: Switch to low-glucose media (5.5 mM) overnight to deplete glycogen stores. Critical: High residual glycogen masks gluconeogenesis.[1]

-

Pre-incubation: Wash cells 2x with PBS. Add Glucose-Free DMEM containing Lactate (10 mM) and Pyruvate (1 mM).[1]

-

Drug Treatment:

-

Incubation: Incubate for 3–6 hours at 37°C.

-

Analysis: Collect supernatant. Measure glucose concentration using a hexokinase-based colorimetric assay.[1] Lyse cells for protein normalization (BCA assay).[1]

Validation Criteria:

-

Glucagon alone must increase glucose output >2-fold over basal.[1]

-

Adomeglivant must dose-dependently suppress this increase, with an

approximating 10–100 nM depending on albumin levels (protein binding affects potency).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Protocol B: In Vivo Tracer-Based HGP Assessment

Objective: Measure "True" Hepatic Glucose Production (Ra) in mice using stable isotopes.[1] This is the gold standard, superior to simple tolerance tests.

Reagents:

-

Male C57BL/6J or db/db mice (10–12 weeks).[1]

-

Tracer:

orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Adomeglivant: Formulated in 1% HEC (Hydroxyethyl cellulose) or appropriate vehicle.[1]

Workflow Steps:

-

Catheterization: Implant jugular vein catheter 5–7 days prior to study for stress-free infusion.[1]

-

Fasting: Fast mice for 5 hours (morning fast) to stabilize basal glucose.

-

Dosing: Administer Adomeglivant (e.g., 3–10 mg/kg PO) or Vehicle 1 hour prior to tracer start.[1]

-

Tracer Infusion (t = 0 to 120 min):

-

Bolus: 5 µCi

. -

Continuous Infusion: 0.05 µCi/min.[1]

-

-

Steady State Sampling: Collect blood samples (10 µL) from tail tip at t = 90, 100, 110, and 120 min.

-

Processing: De-proteinize plasma (ZnSO4/Ba(OH)2). Measure radioactivity (DPM) or enrichment (GC-MS).[1]

Calculation (Steady State):

Visualization: In Vivo Workflow

Figure 2: Sequential workflow for assessing Hepatic Glucose Production using continuous tracer infusion.

Data Presentation & Interpretation

Expected Outcomes

When validating Adomeglivant, compare your data against these benchmark responses.

| Parameter | Vehicle + Glucagon | Adomeglivant + Glucagon | Interpretation |

| cAMP Levels | High (>3-fold basal) | Low (Near basal) | Proximal receptor blockade confirmed.[1] |

| p-CREB (Ser133) | High Phosphorylation | Low Phosphorylation | Signal transduction interrupted.[1] |

| PCK1 / G6PC mRNA | Upregulated | Suppressed | Transcriptional driver of gluconeogenesis blunted.[1][3] |

| HGP (In Vivo Ra) | Elevated (if diabetic) | Reduced (~30-50%) | Functional physiological efficacy.[1] |

| Plasma Glucagon | Normal/High | Elevated | Caution:[1] GRAs disrupt feedback loops, causing |

Troubleshooting Guide

-

Issue: No reduction in HGP despite treatment.

-

Check: Did you use a saturating dose of glucagon? If glucagon is too high (>100 nM), it may outcompete the antagonist.[1]

-

Check: Is the HGP driven by catecholamines? Adomeglivant will not block epinephrine-induced HGP.[1] Use a

-blocker control.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Issue: High variability in cell assays.

References

-

Kazda, C. M., et al. (2016).[1] "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12-Week and 24-Week Phase 2 Studies." Diabetes Care. Link

-

Kelly, R. P., et al. (2015).[1][2] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][2] Diabetes, Obesity and Metabolism.[1] Link[1]

-

Guan, H., et al. (2015).[1] "Glucagon Receptor Antagonism Induces Increased Cholesterol Absorption."[1] Journal of Lipid Research.[1] Link

-

Sloop, K. W., et al. (2004).[1] "Hepatic and Glucagon-Like Peptide-1-Mediated Reversal of Diabetes by Glucagon Receptor Antisense Oligonucleotide Inhibitors." Journal of Clinical Investigation. Link

-

Campbell, J. E., & Drucker, D. J. (2015).[1] "Islet α-cells and glucagon—critical regulators of energy homeostasis."[1] Nature Reviews Endocrinology.[1] Link[1]

Sources

The Chirality Question in Glucagon Antagonism: A Stereochemical Approach to Enhancing Potency and Selectivity

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon receptor antagonists represent a promising therapeutic class for the management of type 2 diabetes by curbing excessive hepatic glucose production. As with many small molecule and peptide-based therapeutics, chirality is a critical determinant of biological activity. A racemic mixture of a glucagon antagonist may contain one highly active enantiomer (the eutomer), a less active or inactive enantiomer (the distomer), or enantiomers with distinct pharmacological profiles, including off-target activities. This guide provides a technical deep-dive into the comparative biological evaluation of racemic versus enantiomerically pure glucagon antagonists. We will explore the underlying principles of stereoselective receptor interactions and detail the essential experimental workflows—from receptor binding and functional cell-based assays to in vivo efficacy models—that are crucial for elucidating the optimal chiral candidate for clinical development.

Introduction: The Glucagon Receptor and the Importance of Stereochemistry

The Glucagon Signaling Axis

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, is a key counter-regulatory hormone to insulin, primarily acting to prevent hypoglycemia.[1] It exerts its effects by binding to the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, predominantly expressed on hepatocytes.[2][3] This binding event initiates a signaling cascade, primarily through the Gαs subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes to stimulate glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose), leading to increased hepatic glucose output.[1][5][6] In metabolic disorders like type 2 diabetes, hyperglucagonemia is a common feature, contributing significantly to hyperglycemia.[3][7] Therefore, antagonizing the GCGR is a validated strategy to lower blood glucose levels.[7][8]

Caption: Glucagon Receptor Signaling Pathway and Point of Antagonism.

Chirality in Drug Design: The Eutomer and the Distomer

Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers. The interaction between a chiral drug and its biological target, which is also chiral (composed of L-amino acids), is stereospecific. This specificity dictates that one enantiomer, the eutomer , will have significantly higher affinity and/or efficacy for the target receptor than its counterpart, the distomer .[9] Administering a 50:50 racemic mixture means that at least half of the dose may be inactive, contribute to off-target effects, or even antagonize the therapeutic action of the eutomer. The practice of developing a single-enantiomer drug from a previously approved racemate is known as "chiral switching".[9] Therefore, resolving the stereoisomers and characterizing them independently is a critical step in drug development to maximize therapeutic benefit and minimize potential risks.

The Drug Discovery & Characterization Workflow

The process of differentiating chiral antagonists follows a logical progression from initial binding studies to functional assays and finally to whole-organism efficacy models. This ensures that resources are focused on the most promising candidate.

Caption: Experimental Workflow for Characterizing Chiral Glucagon Antagonists.

Comparative Analysis: Racemic vs. Chiral Antagonists

To illustrate the importance of chiral separation, let us consider a hypothetical glucagon antagonist, "Antagonist-X," and compare the biological activity of its racemate, (R)-enantiomer, and (S)-enantiomer.

In Vitro Receptor Binding Affinity

Causality: The first critical parameter is to determine how strongly each compound binds to the glucagon receptor. A radioligand competition binding assay is the gold standard for this measurement. In this assay, a constant concentration of a radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) is incubated with membranes from cells expressing the human glucagon receptor. The ability of increasing concentrations of the unlabeled test compounds (racemate, R-enantiomer, S-enantiomer) to displace the radioligand is measured. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity where a lower value indicates a stronger interaction.

Expected Outcome: The eutomer will exhibit a significantly lower Ki value than the distomer, indicating higher affinity. The racemate's Ki will typically be intermediate, reflecting the 50% contribution of the high-affinity eutomer.

In Vitro Functional Antagonism

Causality: High affinity does not guarantee functional antagonism. The next step is to measure the compound's ability to block glucagon-induced signaling. Since the GCGR is Gαs-coupled, its activation by glucagon leads to a measurable increase in intracellular cAMP.[4] A functional antagonist will block this increase. The assay is performed by stimulating cells expressing the GCGR with a fixed concentration of glucagon (typically the EC₈₀, the concentration that gives 80% of the maximal response) in the presence of increasing concentrations of the antagonist. The concentration of antagonist that inhibits 50% of the glucagon-stimulated cAMP production is the IC₅₀ value.

Expected Outcome: The eutomer will show a potent (low) IC₅₀ value, confirming it is a functional antagonist. The distomer may be significantly less potent or completely inactive. The racemate's IC₅₀ will be approximately two-fold higher (less potent) than the pure eutomer, as only half of the compound in the mixture is active at blocking the receptor.

Receptor Selectivity

Causality: The glucagon receptor shares structural homology with other Class B GPCRs, most notably the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR).[10] Off-target activity at these receptors is undesirable. For instance, antagonizing the GLP-1R could counteract the beneficial glucose-lowering effects of endogenous GLP-1. Therefore, it is essential to screen the enantiomers against these related receptors to determine their selectivity profile. This is typically done using similar binding or functional assays for each respective receptor.

Expected Outcome: Ideally, the eutomer will exhibit high selectivity for the GCGR over other receptors. It is possible for the distomer to be inactive at the GCGR but active at an off-target receptor, making the racemate a non-selective and potentially problematic drug candidate.

Data Summary

The following table summarizes the expected in vitro profile for our hypothetical Antagonist-X.

| Compound | GCGR Binding (Ki, nM) | GCGR Functional Antagonism (IC₅₀, nM) | GLP-1R Binding (Ki, nM) | Selectivity (GLP-1R Ki / GCGR Ki) |

| (R)-Antagonist-X (Eutomer) | 1.5 | 3.2 | >10,000 | >6600x |

| (S)-Antagonist-X (Distomer) | 850 | >10,000 | >10,000 | N/A |

| Racemic Antagonist-X | 3.1 | 6.5 | >10,000 | >3200x |

Table 1: Representative in vitro data comparing the binding affinity, functional potency, and selectivity of the racemic mixture and individual enantiomers of a hypothetical glucagon antagonist.

In Vivo Efficacy

Causality: The ultimate test of an antagonist is its ability to lower blood glucose in a living organism. The Intraperitoneal Glucose Tolerance Test (IPGTT) is a common preclinical model used to assess glucose homeostasis.[11] In this model, animals (typically mice) are fasted and then administered the test compound. Subsequently, they are challenged with an intraperitoneal injection of glucose, and blood glucose levels are monitored over time. A successful antagonist will blunt the hyperglycemic excursion caused by the glucose challenge, demonstrating its ability to suppress hepatic glucose production.

Expected Outcome: When dosed on a mg/kg basis, the pure eutomer will show a significantly greater reduction in glucose excursion compared to the racemate. The distomer will likely have no effect. This in vivo differentiation is critical, as it confirms that the superior in vitro potency of the eutomer translates to enhanced efficacy in a physiological context.

Detailed Experimental Protocols

Protocol: Radioligand Competition Binding Assay

-

Preparation:

-

Thaw cryopreserved cell membranes from HEK293 cells stably expressing the human glucagon receptor (hGCGR) on ice.

-

Homogenize membranes in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Prepare serial dilutions of test compounds (Racemate, R-enantiomer, S-enantiomer) in binding buffer.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of binding buffer to "Total Binding" wells.

-

Add 50 µL of a high concentration of unlabeled glucagon (e.g., 1 µM) to "Non-Specific Binding" (NSB) wells.

-

Add 50 µL of diluted test compounds to respective experimental wells.

-

Add 50 µL of ¹²⁵I-labeled glucagon (at a final concentration near its Kd) to all wells.

-

Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.

-

-

Harvesting & Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Protocol: In Vitro Functional cAMP Accumulation Assay

-

Cell Culture:

-

Plate CHO-K1 or HEK293 cells stably expressing the hGCGR in 96-well plates and grow to ~90% confluency.[13]

-

-

Assay Preparation:

-

Aspirate growth media and wash cells once with pre-warmed stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA).

-

Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[14]

-

Add 25 µL of serially diluted test compounds (antagonists) to the wells.

-

Incubate for 15-20 minutes at 37°C.

-

-

Stimulation:

-

Add 25 µL of glucagon agonist (at a final concentration equal to its EC₈₀) to all wells except the "Basal" control wells (which receive buffer only).

-

Incubate for 30 minutes at 37°C.

-

-

Lysis & Detection:

-

Data Analysis:

-

Normalize the data with Basal control as 0% and the Glucagon-only control as 100% activity.

-

Plot the percent inhibition against the log concentration of the antagonist.

-

Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Animal Acclimation & Fasting:

-

Acclimate male C57BL/6 mice to handling for one week.

-

Fast the mice for 6 hours prior to the test, with free access to water.[17]

-

-

Baseline Measurement & Dosing:

-

Record the body weight of each mouse.

-

Obtain a baseline blood glucose reading (t=0 min) from a small tail-tip incision using a glucometer.[17][18]

-

Administer the test compound (e.g., (R)-Antagonist-X, Racemic Antagonist-X, or vehicle control) via oral gavage or intraperitoneal (IP) injection at the desired dose.

-

-

Glucose Challenge:

-

At t=30 minutes (or appropriate time post-compound administration), inject a sterile 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[11]

-

-

Blood Glucose Monitoring:

-

Measure blood glucose from the tail tip at t = 15, 30, 60, 90, and 120 minutes after the glucose injection.[11]

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between treatment groups. A significant reduction in AUC for a treatment group compared to the vehicle control indicates improved glucose tolerance.

-

Conclusion

The rigorous, stepwise characterization of chiral glucagon antagonists is not merely an academic exercise; it is fundamental to the development of a safe and effective therapeutic agent. The data consistently demonstrate that biological activity resides in a single enantiomer, the eutomer. Administering a racemic mixture introduces a 50% dose of an isomeric ballast (the distomer) that contributes no therapeutic benefit and poses a risk of off-target effects. The in vitro binding and functional assays provide a clear quantitative assessment of potency and selectivity, while in vivo models confirm that these molecular properties translate into the desired physiological outcome. By isolating and advancing the pure eutomer, drug developers can optimize the therapeutic index, reduce metabolic burden, and deliver a more precise and potent medicine for patients with type 2 diabetes.

References

- Cusabio.

- Creative Diagnostics.

- YouTube.

- News-Medical.Net.

- National Institutes of Health (NIH). Glucagon Receptor Signaling and Glucagon Resistance.

- National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- National Center for Biotechnology Information (NCBI). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).

- ResearchGate. cAMP Measurement for Antagonists of a G αs -Coupled Receptor.

- BenchChem. Application Notes and Protocols for Antagonist G-Protein Use in cAMP Functional Assays.

- Revvity. cAMP - Guide to optimizing antagonists of Gαi/o.

- National Institutes of Health (NIH). Protocol for in vivo assessment of glucose metabolism in mouse models.

- National Institutes of Health (NIH). Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of...

- Bentham Science.

- Glucagon.com. Glucagon receptor antagonists and Type 1 Diabetes.

- PubMed. Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor.

- Mouse Phenotype. Intraperitoneal glucose tolerance test (IPGTT) Protocol.

- University of California, Berkeley. Blood Collection Procedure Title: Glucose Tolerance Test (GTT).

- National Institutes of Health (NIH).

- Juniper Publishers. Studies on Glucagon Receptor and Antagonists of Glucagon Receptor for the Management of Diabetes Mellitus.

Sources

- 1. news-medical.net [news-medical.net]

- 2. cusabio.com [cusabio.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glucagon.com [glucagon.com]

- 9. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 12. Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of basic GLP‐2 receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. olac.berkeley.edu [olac.berkeley.edu]

Technical Deep Dive: Adomeglivant (LY2409021) and the Inhibition of Glucagon-Mediated cAMP Signaling

Executive Summary

Adomeglivant (LY2409021) is a potent, selective, orally bioavailable small-molecule antagonist of the Glucagon Receptor (GCGR) .[1][2] It functions primarily by disrupting the transmembrane signaling cascade initiated by glucagon, thereby blunting the production of cyclic adenosine monophosphate (cAMP) and downstream gluconeogenic gene transcription.

This guide details the mechanistic architecture of Adomeglivant-mediated inhibition, providing researchers with a validated framework for interrogating the GCGR-cAMP-PKA axis. It moves beyond basic definitions to explore the kinetic nuances of Class B GPCR antagonism and offers rigorous experimental protocols for validating pathway blockade in in vitro and ex vivo models.

Part 1: Mechanistic Architecture

The GCGR-Gs-cAMP Axis

The Glucagon Receptor (GCGR) is a Class B G-protein-coupled receptor (GPCR) predominantly expressed in hepatocytes. Under physiological conditions, the binding of the 29-amino acid peptide glucagon triggers a conformational change in the receptor's transmembrane domain (TMD), facilitating the recruitment and activation of the heterotrimeric G-protein, Gs .

The canonical signaling cascade proceeds as follows:

-

Ligand Binding: Glucagon engages the extracellular N-terminal domain and the TMD of GCGR.

-

G-Protein Activation: The receptor acts as a Guanine Nucleotide Exchange Factor (GEF) for Gαs, exchanging GDP for GTP.

-

Effector Activation: Gαs-GTP dissociates and activates Adenylyl Cyclase (AC) .[3]

-

Second Messenger Generation: Activated AC catalyzes the conversion of ATP to cAMP .

-

Kinase Cascade: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Transcriptional Regulation: PKA phosphorylates CREB (cAMP response element-binding protein) at Ser133. Phospho-CREB recruits CBP/p300 to the promoter regions of gluconeogenic genes (e.g., PCK1, G6PC), driving hepatic glucose production (HGP).

Adomeglivant Mode of Inhibition

Adomeglivant acts as a negative allosteric modulator (NAM) or non-peptide antagonist that binds within the transmembrane bundle of the GCGR, distinct from the large extracellular orthosteric site occupied by the glucagon peptide.

-

Selectivity: Adomeglivant exhibits high selectivity for GCGR over the structurally related GLP-1 receptor (GLP-1R), although cross-reactivity can occur at supraphysiological concentrations (>10 µM).

-

Kinetic Profile: By locking the receptor in an inactive conformation, Adomeglivant prevents the outward movement of Transmembrane Helix 6 (TM6), a critical step for Gs coupling. This blockade is insurmountable by physiological concentrations of glucagon, effectively clamping intracellular cAMP levels.

Pathway Visualization

The following diagram illustrates the canonical signaling pathway and the specific node of Adomeglivant intervention.

Caption: Figure 1. Adomeglivant blocks GCGR transmembrane signaling, preventing Gs coupling and downstream cAMP accumulation.

Part 2: Experimental Frameworks

To rigorously validate Adomeglivant activity, researchers must employ assays that quantify proximal signaling events (cAMP) and distal functional outcomes (Glucose Production).

Protocol A: High-Throughput Time-Resolved FRET (HTRF) cAMP Assay

Objective: Determine the IC50 of Adomeglivant against glucagon-stimulated cAMP accumulation in HEK293-GCGR cells.

Rationale: HTRF is preferred over luciferase reporters for proximal signaling because it measures the immediate second messenger accumulation, reducing artifacts from downstream amplification.

Materials

-

Cell Line: HEK293 stably expressing human GCGR (HEK-GCGR).

-

Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor).

-

Compound: Adomeglivant (10 mM stock in DMSO).[4]

Step-by-Step Methodology

-

Cell Preparation:

-

Harvest HEK-GCGR cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).

-

Critical: IBMX is essential to prevent cAMP degradation, ensuring the assay measures production rather than turnover.

-

Plate 5,000 cells/well in a white 384-well low-volume plate.

-

-

Compound Pre-incubation:

-

Prepare a serial dilution of Adomeglivant (10 µM to 0.1 nM).

-

Add Adomeglivant to cells and incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to equilibrate with the receptor prior to agonist challenge.

-

-

Agonist Stimulation:

-

Add Glucagon at its EC80 concentration (typically ~1-10 nM, determined previously).

-

Incubate for 30 minutes at RT.

-

-

Detection:

-

Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.

-

Incubate for 1 hour at RT.

-

-

Data Acquisition:

-

Read on an HTRF-compatible plate reader (e.g., EnVision).

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

-

Analysis:

-

Plot % Inhibition vs. Log[Adomeglivant].

-

Fit using a 4-parameter logistic non-linear regression model.

-

Protocol B: Primary Hepatocyte Glucose Production (HGP) Assay

Objective: Confirm functional blockade of gluconeogenesis in a physiologically relevant model.

Rationale: While HEK293 cells validate receptor binding, primary hepatocytes contain the complete gluconeogenic machinery (PCK1, G6PC) required to verify the drug's physiological efficacy.

Step-by-Step Methodology

-

Isolation: Isolate primary hepatocytes (mouse or human) via collagenase perfusion. Plate on collagen-coated plates.

-

Starvation:

-

After attachment (4-6 hours), switch to Glucose-Free, Phenol Red-Free DMEM supplemented with pyruvate and lactate (gluconeogenic substrates) for 4 hours.

-

Why? Removing exogenous glucose forces the cells to synthesize glucose de novo, making the assay sensitive to gluconeogenic inhibitors.

-

-

Treatment:

-

Pre-treat with Adomeglivant (0.1 - 10 µM) for 30 minutes.

-

Stimulate with Glucagon (10 nM) for 3-6 hours.

-

-

Quantification:

-

Collect cell supernatant.

-

Measure glucose concentration using a hexokinase/G6PDH colorimetric assay or Amplex Red method.

-

Normalize glucose output to total cellular protein content (BCA assay).

-

Data Interpretation Guide

The following table summarizes expected outcomes for Adomeglivant treatment in these assays.

| Parameter | Control (Glucagon Only) | Adomeglivant + Glucagon | Interpretation |

| cAMP (HTRF) | High (100% Signal) | Low (<10% Signal) | Potent blockade of Gs coupling. |

| p-CREB (Western) | Strong Band | Faint/Absent Band | Interruption of Kinase Cascade. |

| PGC-1α mRNA | Upregulated (>5-fold) | Basal Levels | Transcriptional suppression. |

| Glucose Output | High | Reduced to Basal | Functional inhibition of gluconeogenesis. |

Part 3: Assay Workflow Visualization

This flowchart outlines the critical decision points and steps for the HTRF cAMP inhibition assay.

Caption: Figure 2. Step-by-step workflow for determining Adomeglivant IC50 using HTRF cAMP detection.

References

-

Kelly, R. P., et al. (2015).[5] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[5] Diabetes, Obesity and Metabolism.

-

[Link]

-

-

Chepurny, O. G., et al. (2019).[6] "Non-conventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP."[1][6] The Journal of Biological Chemistry.

-

[Link]

-

-

Kazda, C. M., et al. (2016).[7] "Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12-Week Phase 2 Study." Diabetes Care.

-

[Link]

-

-

Guan, D., et al. (2019). "Intraislet glucagon signaling is critical for maintaining glucose homeostasis."[6][7][8] JCI Insight.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Adomeglivant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. JCI Insight - Intraislet glucagon signaling is critical for maintaining glucose homeostasis [insight.jci.org]

- 8. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]

Technical Deep Dive: The Rise and Fall of Adomeglivant (LY2409021)

Executive Summary

Adomeglivant (LY2409021) represents a pivotal case study in the history of metabolic drug development.[1] Designed as a potent, selective, and orally bioavailable Glucagon Receptor Antagonist (GRA) , it aimed to address the hyperglucagonemia characteristic of Type 2 Diabetes Mellitus (T2DM). While the molecule successfully met its primary efficacy endpoints—significantly lowering HbA1c and fasting plasma glucose—it was ultimately discontinued due to a distinct safety profile characterized by paradoxical increases in hepatic fat fraction (HFF), transaminases, and systolic blood pressure. This guide analyzes the molecular architecture, clinical performance, and the mechanistic "catch-22" that led to its termination, offering critical insights for future incretin-based therapeutic strategies.[2]

Molecular Architecture & Pharmacology[1][2]

Adomeglivant belongs to a class of non-peptide, small-molecule antagonists designed to block the G-protein coupled glucagon receptor (GCGR) allosterically.[1][2]

Chemical Identity[1][2]

-

IUPAC Name: N-[4-[(1S)-1-[[4'-(1,1-dimethylethyl)-2,6-dimethyl[1,1'-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine[1][2]

Mechanism of Action

Adomeglivant functions as a competitive, allosteric antagonist.[2] By binding to the transmembrane domain of the GCGR, it prevents the conformational change required for Gs-protein coupling.[2] This blockade inhibits adenylyl cyclase activation, thereby reducing intracellular cAMP levels and blunting the protein kinase A (PKA) signaling cascade responsible for hepatic glucose output (glycogenolysis and gluconeogenesis).

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway and the interception point of Adomeglivant.

Figure 1: Mechanism of Action.[1][2][4][5][6][7] Adomeglivant blocks the GCGR, preventing the downstream cAMP/PKA cascade that drives hepatic glucose production.

Chemical Synthesis Strategy (Retrosynthetic Analysis)

While the industrial process is proprietary, the structure of Adomeglivant suggests a convergent synthesis involving a biphenyl ether core and a chiral trifluoro-alkyl chain.[2]

Structural Components[1][2]

-

Tail:

-alanine moiety (provides polarity/solubility).[1][2] -

Core: Chiral ether linkage with a trifluorobutyl chain.[1][2]

-

Head: Substituted biphenyl system (lipophilic anchor).

Representative Synthetic Workflow

-

Biphenyl Construction: A Suzuki-Miyaura coupling between a substituted phenylboronic acid (e.g., 4-tert-butyl-2,6-dimethylphenylboronic acid) and a 4-halophenol derivative to generate the biphenyl core.[1][2]

-

Chiral Ether Formation: The chiral center is likely introduced via a nucleophilic aromatic substitution (

) or a Mitsunobu reaction using a chiral alcohol (containing the trifluorobutyl group) and the biphenyl phenol.[1] -

Amide Coupling: The final step involves coupling the benzoic acid intermediate with

-alanine ethyl ester, followed by ester hydrolysis to yield the free acid.[1][2]

Clinical Development: The Efficacy-Safety Divergence[1][2]

The clinical program for Adomeglivant revealed a stark contrast between its potent glucose-lowering ability and its metabolic side effects.[1][2]

Phase 1: Proof of Mechanism

Early studies confirmed that LY2409021 was orally bioavailable and effectively blocked glucagon-induced glucose excursions.[1][2]

Phase 2: The Pivotal T2DM Trials (Kazda et al.)[1][2]

The Phase 2 program (NCT01929109, NCT02111096) evaluated efficacy and safety over 12 and 24 weeks.

Table 1: Summary of Key Phase 2 Findings (20 mg Dose)

| Parameter | Effect vs. Placebo | Statistical Significance | Clinical Interpretation |

| HbA1c | -0.77% reduction | Efficacy Met: Comparable to other oral agents.[1][2] | |

| Fasting Glucose | Significant reduction | Validated mechanism of action.[2] | |

| Hepatic Fat (HFF) | +4.44% Increase | Critical Safety Signal: Increased steatosis risk.[1] | |

| ALT (Liver Enzyme) | +10.7 U/L Increase | Indicator of hepatocellular stress.[1][2] | |

| Systolic BP | +4.3 mmHg Increase | Adverse cardiovascular signal.[1][2][3] | |

| Body Weight | Significant Increase | Contrary to weight-neutral/loss goals in T2DM. | |

| Total Cholesterol | Significant Increase | Lipid profile deterioration.[1][2] |

Data Source: Kazda et al., Diabetes Obes Metab 2017; Diabetes Care 2016.[2]

The Hepatotoxicity & Lipid Paradox

The discontinuation of Adomeglivant was driven by a "class effect" inherent to glucagon receptor antagonism, which Adomeglivant failed to escape.

The Feedback Loop Failure

Blocking the GCGR in the liver interrupts the negative feedback loop on pancreatic

-

Signal Interruption: The liver "perceives" a lack of glucagon signaling.[1][2]

-

Compensatory Hyperplasia: Pancreatic

-cells proliferate and secrete massive amounts of glucagon (hyperglucagonemia).[1][2] -

Spillover Effects: While the hepatic GCGR is blocked, the supraphysiological levels of circulating glucagon may activate other receptors (e.g., GLP-1R, GIPR) or induce off-target effects.[1][2]

The Mechanism of Hepatic Steatosis

Glucagon is a key regulator of hepatic lipid oxidation.[2] It normally promotes the export of lipids (VLDL) and the oxidation of fatty acids.

-

Blockade Consequence: When GCGR is blocked, hepatic lipid oxidation is downregulated.[2]

-

Result: Triglycerides accumulate in hepatocytes, leading to the observed increase in Hepatic Fat Fraction (HFF) and subsequent rise in ALT (liver stress).

The Blood Pressure Anomaly

Unlike GLP-1 agonists which lower BP, Adomeglivant increased systolic BP.[1][2] The exact mechanism remains debated but hypotheses include:

-

Renal Effects: Glucagon normally increases sodium excretion; blocking this may lead to sodium retention.[1][2]

-

Sympathetic Activation: Compensatory signaling pathways activated by hyperglucagonemia.[1][2]

Figure 2: The Toxicity Cascade.[1][2] Blockade of GCGR leads to lipid accumulation (steatosis) and potential renal mechanisms driving hypertension.

Conclusion: Why Adomeglivant Failed

Adomeglivant successfully proved that blocking the glucagon receptor lowers blood glucose in T2DM.[2] However, it failed to dissociate this efficacy from the intrinsic physiological roles of glucagon in lipid metabolism and hemodynamics.

-

Safety vs. Efficacy: The 0.77% HbA1c reduction was not superior enough to justify the risks of fatty liver disease and hypertension, especially in a T2DM population already at high cardiovascular risk.

-

Competitive Landscape: The simultaneous rise of GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) offered a superior profile: glucose lowering plus weight loss, blood pressure reduction, and liver fat reduction.[2]

-

Legacy: The failure of Adomeglivant (and similar GRAs like MK-0893) shifted the industry focus from pure antagonism to balanced agonism .[1][2] Modern "triple agonists" (e.g., Retatrutide) now activate GCGR (alongside GLP-1/GIP) to leverage glucagon's energy-expenditure and lipid-oxidation benefits, rather than blocking it.[1][2]

References

-

Kazda, C. M., et al. (2016).[2][8] Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care, 39(7), 1241–1249.[2] Link

-

Kazda, C. M., et al. (2017).[2][9] Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes.[2][3] Diabetes, Obesity and Metabolism, 19(11), 1521–1528.[3] Link[1]

-

Kelly, R. P., et al. (2015).[2][5][10] Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes.[1][2][5][11] Diabetes, Obesity and Metabolism, 17(4), 414–422.[10][12] Link[1]

-

Guzman, C. B., et al. (2017).[2][9] Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes. Diabetes, Obesity and Metabolism, 19(11).[3] Link[1]

-

Selleck Chemicals. Adomeglivant (LY2409021) Product Datasheet. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Drug Therapy in Obesity: A Review of Current and Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response to Comment on Kazda et al. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies. Diabetes Care 2016;39:1241-1249 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Weight changes following antidiabetic mediation use: Real‐world evidence from health system data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

(+/-)-Adomeglivant solubility protocol in DMSO and PEG300

Abstract & Compound Profile

This guide details the standardized protocol for solubilizing (+/-)-Adomeglivant (LY2409021), a potent and selective Glucagon Receptor (GCGR) antagonist .[1][2] While highly effective in modulating glucose homeostasis, Adomeglivant exhibits significant lipophilicity, rendering it insoluble in aqueous buffers.[2] Improper solubilization leads to micro-precipitation, resulting in erratic in vivo bioavailability and inconsistent in vitro IC50 values.[2]

This protocol utilizes a Stepwise Co-solvent System utilizing Dimethyl Sulfoxide (DMSO) as the primary solvent and Polyethylene Glycol 300 (PEG300) as a steric stabilizer, ensuring stable formulations for both cellular and animal models.[1][2]

Compound Snapshot:

-

CAS: 1488363-78-5 (Racemic/General), 872260-19-0 ((+)-Enantiomer)[1][2]

-

Solubility Class: Class II (Low Solubility, High Permeability)[1][2]

Scientific Foundation: The Mechanism of Solvation

To achieve a stable solution, we must overcome the high crystal lattice energy of Adomeglivant.[2] Water alone cannot disrupt the hydrophobic interactions holding the crystal together.

-

DMSO (The Breaker): We use DMSO first because it is a polar aprotic solvent.[2] It effectively disrupts the crystal lattice and solvates the hydrophobic core of the Adomeglivant molecule.

-

PEG300 (The Stabilizer): PEG300 is an amphiphilic polymer.[2] Once the molecule is free in DMSO, PEG300 is added to provide "steric shielding."[2] It wraps around the hydrophobic drug molecules, preventing them from re-aggregating when the solution is eventually introduced to an aqueous environment (like saline or cell media).[2]

-

The "Crash-Out" Risk: Adding water or saline before PEG300 will cause immediate precipitation (crashing out) because the water molecules will cluster together, forcing the hydrophobic drug out of solution.[2]

Materials & Equipment

-

Primary Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).[1][2] Note: Hygroscopic DMSO lowers solubility; use fresh aliquots.[1][3][7]

-

Optional Surfactant: Tween-80 (Polysorbate 80) – Highly recommended for in vivo formulations.[1][2]

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Amber glass vials (light protection).

Protocol A: Preparation of High-Concentration Stock (DMSO)

Target Concentration: 50 mg/mL to 100 mg/mL[1][2]

Rationale: Creating a highly concentrated "Master Stock" in pure DMSO minimizes the volume of toxic solvent added to biological systems later.

-

Weighing: Accurately weigh the Adomeglivant powder into a sterile amber glass vial.

-

Example: Weigh 10 mg .[7]

-

-

Solvent Calculation: Calculate the volume of DMSO required for a 50 mg/mL stock.

-

Dissolution: Add the calculated volume of fresh DMSO.

-

Agitation: Vortex vigorously for 30 seconds.

-

Inspection: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

-

Warning: Do not exceed 40°C to prevent thermal degradation.

-

-

Validation: The solution must be crystal clear. Use a laser pointer (Tyndall effect); if the beam path is visible, micro-precipitates are present.[2] Sonicate further.[3]

Protocol B: Formulation for In Vivo Administration

Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Final Concentration: 2.5 mg/mL (Clear Solution)[1][2]

Rationale: Pure PEG300 is too viscous for injection and can cause hemolysis. This protocol balances solubility with physiological compatibility.[9]

Step-by-Step Workflow (Example for 1 mL final volume):

-

Start with Stock: Pipette 100 µL of the 25 mg/mL DMSO Stock (prepared in Protocol A) into a clean tube.

-

Add PEG300 (Critical Step): Add 400 µL of PEG300 directly to the DMSO/Drug solution.[2]

-

Action: Vortex immediately for 20 seconds.

-

Why: This creates the "solvated shield" before water is introduced.

-

-

Add Surfactant: Add 50 µL of Tween-80.

-

Action: Vortex until homogenous.

-

-

Add Aqueous Vehicle: Slowly add 450 µL of warm (37°C) Sterile Saline.

-

Action: Add dropwise while vortexing.

-

-

Final Check: The solution should be clear. If cloudy, the compound has crashed out.[2] Do not use for injection.[9]

Visualization: The Solubilization Workflow

Figure 1: Step-by-step addition order is critical. Adding saline directly to the DMSO stock will cause immediate precipitation.[2]

Protocol C: In Vitro (Cell Culture) Dilution

Target: < 0.1% DMSO final concentration[1][2]

For cell assays, PEG300 is often unnecessary if the dilution factor is high.[2]

-

Perform serial dilutions in DMSO first (e.g., 1 mM, 0.1 mM).

-

Pipette the diluted DMSO stock directly into the cell culture media (1:1000 dilution).[2]

-

Example: 1 µL of 10 mM stock into 1 mL Media = 10 µM final.

-

Note: Ensure the media is warm to prevent thermal shock precipitation.

-

Quality Control & Troubleshooting

| Observation | Cause | Solution |

| Cloudiness upon adding Saline | "Crash out" effect.[1][2] Saline added too fast or PEG300 omitted. | Discard. Restart, ensuring PEG300 is mixed before Saline. |

| Yellowing of Solution | Oxidation of Adomeglivant. | Check DMSO age. Use fresh amber vials. |

| Viscous/Oily drops | Phase separation. | Insufficient vortexing after Tween-80 addition.[1][2] |

| Incomplete Dissolution in DMSO | Saturation reached or old DMSO. | Sonicate at 37°C. Verify DMSO is anhydrous. |

Storage & Stability

-

Powder: Store at -20°C (stable for 3 years).

-

DMSO Stock: Aliquot into single-use vials. Store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][2][3]

-

PEG300/Saline Formulation: Prepare fresh immediately before use. Do not store. The aqueous environment promotes gradual hydrolysis or precipitation over 24 hours.

References

-

Kelly, R. P., et al. (2015).[2][6] "Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes."[1][2][6] Diabetes, Obesity and Metabolism, 17(4), 414-422.[1][2] [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]